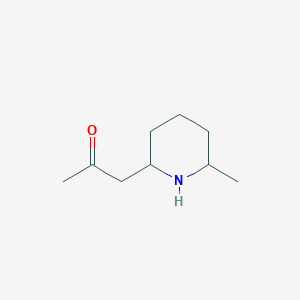

1-(6-Methyl-2-piperidyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(6-methylpiperidin-2-yl)propan-2-one |

InChI |

InChI=1S/C9H17NO/c1-7-4-3-5-9(10-7)6-8(2)11/h7,9-10H,3-6H2,1-2H3 |

InChI Key |

PLVQSRXCDPEDHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)CC(=O)C |

Origin of Product |

United States |

Significance of Piperidine Alkaloids and Analogues in Chemical and Biological Research

The piperidine (B6355638) motif, a six-membered heterocyclic amine, is a cornerstone in the development of pharmaceuticals and a frequent player in the complex world of natural products. researchgate.netresearchgate.netnih.gov Piperidine and its derivatives exhibit a remarkable range of biological activities, which has led to their extensive use in drug discovery and chemical biology research. researchgate.netresearchgate.net

Piperidine alkaloids are naturally occurring compounds that are chemically derived from piperidine. wikipedia.org They are found in various plants and animals and are known for their diverse physiological effects. bath.ac.uknih.gov One of the most well-known examples is piperine, the compound responsible for the pungency of black pepper. wikipedia.org

The versatility of the piperidine scaffold has made it a privileged structure in medicinal chemistry. More than 70 FDA-approved drugs feature the piperidine moiety, a testament to its favorable pharmacokinetic properties. enamine.net Synthetic analogues of piperidine are of great interest as they can be designed to modulate biological activity and improve properties such as lipophilicity and metabolic stability. enamine.netpharmaceutical-business-review.com Researchers have developed numerous synthetic strategies to create novel piperidine-based compounds with a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, and analgesic agents. researchgate.net

The broad spectrum of biological activities exhibited by piperidine derivatives underscores their importance in ongoing research to develop new therapeutic agents. researchgate.netnih.gov

Overview of 1 6 Methyl 2 Piperidyl Propan 2 One and Its Structural Class

Natural Occurrence and Biosynthetic Pathways of this compound

Isolation and Identification from Biological Sources

The primary known natural source of this compound is the ladybird beetle, specifically the South American species Epilachna paenulata. This compound is part of a complex mixture of defensive chemicals that protect the beetle from predators. nih.govresearchgate.net

Research into the chemical defenses of Epilachna paenulata has led to the isolation and characterization of this compound as a key systemic alkaloid. researchgate.net This compound is one of four major alkaloids found in the whole-body extracts of adult beetles. researchgate.net Its identification was confirmed through analytical techniques, and its presence throughout the beetle's tissues underscores its role as an endogenous defensive agent. nih.gov The alkaloids in these beetles are considered endogenous, meaning they are synthesized by the insect itself rather than being sequestered from their plant-based diet. nih.gov This endogenous origin was confirmed through isotopic labeling studies, which showed significant incorporation of ¹³C into the alkaloid structures when the beetles were fed a labeled diet. nih.gov

The chemical defense system of Epilachna paenulata displays significant variation across its life cycle. Comparative studies of eggs, larvae, pupae, and adults have revealed both qualitative and quantitative differences in the alkaloid composition. researchgate.net

Adult beetles possess the most complex chemical profile, containing a mixture of piperidine, homotropane, and pyrrolidine (B122466) alkaloids. researchgate.net In contrast, the earlier developmental stages, including eggs, larvae, and pupae, contain only the piperidine alkaloid this compound and its corresponding imine, 1-(6-Methyl-2,3,4,5-tetrahydro-pyridin-2-yl)-propan-2-one. researchgate.net The total alkaloid content also varies significantly, with adults generally having a higher concentration than larvae and pupae. researchgate.net This suggests that the production of the more complex alkaloids, such as the homotropane structures, occurs in the later stages of the beetle's life. researchgate.net Interestingly, studies have also shown that males can transfer these endogenously produced alkaloids to females during mating, who then incorporate them into the eggs, a phenomenon known as biparental endowment. nih.gov

Table 1: Alkaloid Distribution in Epilachna paenulata Life Stages

| Life Stage | This compound | 1-(6-Methyl-2,3,4,5-tetrahydro-pyridin-2-yl)-propan-2-one | Homotropane & Pyrrolidine Alkaloids |

|---|---|---|---|

| Eggs | Present | Present | Absent |

| Larvae | Present | Present | Absent |

| Pupae | Present | Present | Absent |

| Adults | Present | Present | Present |

Data sourced from Chemoecology (2006). researchgate.net

Interconnections with Known Alkaloid Biosynthesis

The biosynthesis of this compound is believed to follow pathways similar to those of other well-studied piperidine and related alkaloids.

Granatane alkaloids, like the tropane (B1204802) alkaloids, are part of the broader piperidine class of plant alkaloids. nih.govmdpi.comresearchgate.net They share core structural moieties and are believed to have related biosynthetic origins. mdpi.comresearchgate.net The presence of homotropane alkaloids (structurally related to granatane alkaloids) alongside piperidine alkaloids like this compound in adult E. paenulata suggests a potential link in their biosynthetic pathways. researchgate.net Both tropane and granatane alkaloids are N-methyl-8-azabicyclo[3.2.1]octane core structures, highlighting their structural homology. mdpi.com The biosynthesis of these complex bicyclic structures is thought to have evolved from simpler piperidine pathways.

The biosynthesis of piperidine alkaloids in plants and insects is generally understood to originate from amino acids. ontosight.ai For piperidine rings, the primary precursor is typically the amino acid lysine (B10760008). researchgate.netbiorxiv.org In the case of E. paenulata, feeding studies using stable isotope-labeled precursors have provided direct insight. nih.gov These experiments demonstrated that labeled sodium acetate (B1210297) was incorporated into the piperidine alkaloids, supporting a biosynthetic route based on the condensation of acetate units, likely via a fatty acid pathway. nih.gov The study also showed incorporation of labeled stearic acid. nih.gov While lysine and ornithine were also tested, the results strongly pointed towards a polyketide-type pathway derived from fatty acid metabolism rather than a direct pathway from these amino acids in this insect species. nih.gov

In more broadly studied plant systems, the biosynthesis of related tropane and granatane alkaloids begins with the amino acids ornithine and arginine. nih.gov These are converted to putrescine, which is then methylated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, a key intermediate. researchgate.netnih.gov For alkaloids with a piperidine ring derived from lysine, the process involves the decarboxylation of lysine to form cadaverine, which then cyclizes to form the Δ¹-piperideine ring system. researchgate.net

While the specific enzymes for this compound synthesis in E. paenulata have not been fully characterized, the general enzymatic steps for piperidine alkaloid formation in other organisms are well-documented. The pathway typically initiated by lysine involves two key enzymes: a lysine decarboxylase, which converts lysine to cadaverine, and a copper amine oxidase, which catalyzes the formation of 1-piperideine, the direct precursor to the piperidine ring. researchgate.net

Subsequent enzymatic reactions, such as those catalyzed by methyltransferases and cytochrome P450s, would be required to modify the basic piperidine structure to yield the final product. researchgate.net The formation of more complex, related structures often involves chemo-enzymatic strategies, where enzymes like lipases and oxidoreductases create chiral building blocks that undergo further chemical transformation. nih.govrsc.orgru.nlnih.gov For instance, the reduction of an intermediate like tropinone (B130398) to tropine (B42219) is catalyzed by tropinone reductase in the biosynthesis of tropane alkaloids. ontosight.aipathbank.org Similar enzymatic logic involving decarboxylation, oxidation, cyclization, and reduction steps is expected to be at play in the biosynthesis of this compound.

Interconnections with Known Alkaloid Biosynthesis

Stereochemical Implications in Natural Product Biosynthesis

The biosynthesis of this compound and related piperidine alkaloids is a highly stereocontrolled process. The naturally occurring form of the compound is the levorotatory stereoisomer, designated as (−)-pinidinone. nih.govresearchgate.netacs.org This specificity indicates that the enzymes orchestrating its formation are stereoselective, precisely controlling the three-dimensional arrangement of the atoms at the chiral centers.

The stereochemical outcome of piperidine alkaloid biosynthesis varies between different coniferous genera, which underscores the enzymatic control of these pathways. In Picea species, both cis- and trans-forms of 2,6-disubstituted piperidines are produced. researchgate.net In contrast, species within the Pinus (pine) genus are known to produce almost exclusively cis-piperidine alkaloids. researchgate.net This divergence implies that the enzymatic machinery in Picea can generate both diastereomeric configurations, while the corresponding pathway in Pinus is selective for the cis configuration. The presence of (−)-pinidinone as an intermediate in the cis-pathway is a critical step in determining the stereochemistry of the final alkaloid products in these plants. nih.gov

The table below summarizes the primary stereochemical configurations of piperidine alkaloids found in Picea and Pinus.

| Genus | Predominant Stereochemistry | Example End-Products |

|---|---|---|

| Picea (Spruce) | Both cis and trans isomers | epidihydropinidine (trans), cis-pinidinol (cis) researchgate.netnih.gov |

| Pinus (Pine) | Predominantly cis isomers | cis-pinidine, euphococcinine researchgate.netnih.gov |

Structural Elucidation and Stereochemical Characterization of 1 6 Methyl 2 Piperidyl Propan 2 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By interacting with a compound using various forms of electromagnetic radiation, these techniques provide detailed information about its molecular framework, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of 1-(6-methyl-2-piperidyl)propan-2-one, distinct signals are expected for each unique proton environment. The protons on the piperidine (B6355638) ring (at positions C2 through C6) would typically appear in the δ 1.0-3.5 ppm range. The methyl group attached to the ring (C6-CH₃) would likely produce a doublet near δ 1.1-1.3 ppm. The protons of the acetonyl side chain (-CH₂-C(O)-CH₃) would exhibit characteristic shifts; the methylene (B1212753) protons (C1') adjacent to the ring would likely appear as a multiplet around δ 2.4-2.8 ppm, while the terminal methyl protons (C3') would yield a sharp singlet around δ 2.1-2.2 ppm due to the influence of the adjacent carbonyl group. The N-H proton of the piperidine ring would produce a broad signal that can vary in position.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C2') of the ketone is the most deshielded, expected to appear significantly downfield in the δ 205-215 ppm region. The carbons of the piperidine ring would resonate between δ 25-60 ppm. The side-chain carbons, C1' and C3', would also have distinct signals, with the C3' methyl carbon appearing further upfield than the C1' methylene carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine Ring Protons (CH, CH₂) | 1.0 - 3.5 | Multiplets |

| Ring Methyl (C6-CH₃) | 1.1 - 1.3 | Doublet |

| Acetonyl Methylene (-CH₂-) | 2.4 - 2.8 | Multiplet |

| Acetonyl Methyl (-CH₃) | 2.1 - 2.2 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 205 - 215 |

| Piperidine C2, C6 | 50 - 60 |

| Piperidine C3, C4, C5 | 25 - 45 |

| Ring Methyl (C6-CH₃) | 18 - 25 |

| Acetonyl Methylene (-CH₂-) | 45 - 55 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be a strong, sharp peak for the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1710-1725 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the alkyl portions of the molecule around 2850-3000 cm⁻¹. A moderate absorption band corresponding to the N-H stretching of the secondary amine in the piperidine ring would be expected in the 3300-3500 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group of the ketone. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to the n→π* (non-bonding to anti-bonding pi orbital) transition. This absorption is expected to occur around 270-290 nm.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (molar mass: 169.26 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 169.

The fragmentation of the molecular ion is expected to follow predictable pathways. A common fragmentation for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This could lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z = 154, or the loss of the acetonyl group to form a fragment at m/z = 98. Another significant fragmentation pathway involves the piperidine ring, which can undergo ring-opening or cleavage, leading to various smaller charged fragments.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 169 | [C₁₀H₁₉NO]⁺ | Molecular Ion [M]⁺ |

| 154 | [M - CH₃]⁺ | Alpha-cleavage: loss of methyl radical |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the acetonyl side chain |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |

Analysis of Diastereoisomeric Forms and Conformational Preferences

The structure of this compound contains two stereocenters at the C2 and C6 positions of the piperidine ring. This gives rise to two possible diastereoisomers: cis and trans. In the cis isomer, the methyl and acetonyl substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Research on similarly 2,6-disubstituted piperidines indicates that the six-membered ring predominantly adopts a chair conformation to minimize torsional strain. In the case of the cis-diastereomer (CAS 83285-66-9), the thermodynamically most stable conformation is expected to be the chair form where both the C2-acetonyl and C6-methyl groups occupy equatorial positions. libretexts.org This arrangement minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions that would occur if either substituent were in an axial position.

The trans-diastereomer would be forced to have one substituent in an axial position and one in an equatorial position in a standard chair conformation. Depending on the steric bulk of the substituents, this can lead to conformational instability. In some cases, to avoid significant steric strain, the ring may adopt a twist-boat conformation or undergo ring flattening. The relative stability and populations of these conformers can be investigated using computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons.

Determination of Absolute Configuration of Chiral Centers

Determining the absolute configuration (R or S) of the chiral centers at C2 and C6 is crucial for a complete stereochemical description. For a single enantiomer, this requires specialized analytical methods.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray diffraction. If a suitable crystal of a single enantiomer or a derivative can be grown, the analysis can unambiguously establish the three-dimensional arrangement of atoms. The determination often involves the analysis of anomalous dispersion effects, leading to a low value for the Flack parameter, which confirms the correct absolute structure.

When crystallization is not feasible, chiroptical methods such as Vibrational Circular Dichroism (VCD) can be used. By comparing the experimentally measured VCD spectrum with spectra calculated for the R/S configurations using quantum chemical methods, the absolute configuration can be assigned. Another common approach involves the synthesis of diastereomeric derivatives using a chiral auxiliary of known absolute configuration. The resulting diastereomers can often be separated by standard chromatography and their structures analyzed, for example by NMR, which indirectly allows for the assignment of the original stereocenters. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate enantiomers and, by comparison with authentic standards, can help in assigning the absolute configuration.

Biological Activities and Mechanistic Studies of Piperidine Based Compounds

General Pharmacological Relevance of Piperidine (B6355638) Derivatives

The piperidine nucleus, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net Its prevalence in medicinal chemistry is due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to molecules, such as enhanced membrane permeability, improved metabolic stability, and effective binding to biological targets. researchgate.net Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating their wide-ranging therapeutic applications. nih.gov

The versatility of the piperidine scaffold allows for the synthesis of a diverse array of compounds with a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and neuroprotective effects. nih.govijnrd.orgnih.gov For instance, the leading drug for Alzheimer's disease, Donepezil (B133215), is a piperidine derivative that acts as an acetylcholinesterase inhibitor. nih.gov This highlights the significance of the piperidine structure in the design and development of novel therapeutic agents. bohrium.com

Antimicrobial Activities

Piperidine derivatives have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Spectrum and Efficacy

A number of piperidine alkaloids and their synthetic derivatives have been shown to possess antibacterial properties. nih.govmdpi.com For example, epidihydropinidine, a piperidine alkaloid found in Norway spruce, has shown growth-inhibitory activity against several bacterial strains. nih.gov Synthetic piperidine derivatives have also been evaluated for their antibacterial potential. In one study, a series of novel piperidine derivatives were synthesized and tested against various bacteria, with some compounds showing significant inhibitory activity. academicjournals.org Another study reported that certain piperidine-substituted halogenobenzene derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.govtandfonline.com

Interactive Table: Antibacterial Activity of Selected Piperidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,6-dipiperidino-4-bromochlorobenzene | Staphylococcus aureus | 32-128 | nih.govtandfonline.com |

| 2,6-dipiperidino-4-bromoiodobenzene | Staphylococcus aureus | 32-128 | nih.govtandfonline.com |

| Piperidine Derivative 6 | Bacillus subtilis | 750 | academicjournals.org |

| Piperidine Derivative 6 | Escherichia coli | 1500 | academicjournals.org |

| Epidihydropinidine | Pseudomonas aeruginosa | 5.37 | nih.gov |

Antifungal Properties

The antifungal potential of piperidine derivatives has also been an area of active research. researchgate.net Long-tailed 4-aminopiperidines have demonstrated efficacy against fungi such as Aspergillus and Candida species by inhibiting fungal ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov Some piperidine-based surfactants have also shown promising antifungal properties against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net Furthermore, certain piperidine-substituted halogenobenzene derivatives have exhibited good antifungal activity against Candida albicans, with MIC values between 32 and 64 µg/mL. tandfonline.com

Antiviral Effects

Piperidine-containing compounds have emerged as promising candidates for antiviral drug development. nih.gov A class of 1,4,4-trisubstituted piperidines has been shown to block the replication of coronaviruses, including SARS-CoV-2, in vitro. nih.gov The mechanism of action for these compounds was found to be the inhibition of the main protease (Mpro), an essential enzyme for viral polyprotein processing. nih.gov Additionally, a series of piperidine-substituted purine (B94841) derivatives have been developed that exhibit potent antiviral activities against HIV and influenza A/H1N1. nih.govresearchgate.net

Antiproliferative and Antitumor Potentials

The piperidine scaffold is a key component in numerous anticancer agents. nih.govresearchgate.net Piperidine and its derivatives have been shown to regulate several critical signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt, leading to the inhibition of cancer cell migration and induction of cell cycle arrest and apoptosis. nih.gov

For instance, a piperidine derivative of tamoxifen, DTPEP, was found to inhibit the proliferation of both estrogen receptor (ER)-positive and ER-negative breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov Another study on synthetic amide alkaloid derivatives of piperidine showed selective antiproliferative activity against multidrug-resistant (MDR) cancer cell lines. nih.gov Specifically, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine demonstrated potent inhibitory activity against a P-glycoprotein-overexpressing MDR cell line with an IC50 value of 4.94 µM. nih.gov

Interactive Table: Antiproliferative Activity of Selected Piperidine Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | 4.94 | nih.gov |

| Piperidine Derivative 17a | PC3 (Prostate Cancer) | Concentration-dependent inhibition | nih.gov |

| DTPEP | MDA-MB-231 (Breast Cancer) | G0/G1 phase arrest | nih.gov |

| DTPEP | MCF-7 (Breast Cancer) | G0/G1 phase arrest | nih.gov |

Enzyme Inhibition Studies and Target Identification

The diverse pharmacological activities of piperidine derivatives are often attributed to their ability to inhibit specific enzymes. nih.gov As mentioned earlier, the renowned Alzheimer's drug, Donepezil, functions by inhibiting acetylcholinesterase and butyrylcholinesterase. nih.gov

In the context of antimicrobial activity, some piperidine derivatives target fungal ergosterol biosynthesis. nih.gov The antiviral action of certain piperidines against coronaviruses has been linked to the inhibition of the main protease (Mpro). nih.gov

Furthermore, piperine, a well-known piperidine alkaloid from black pepper, is a potent inhibitor of monoamine oxidase (MAO). acs.org Structure-activity relationship studies have indicated that the piperidine ring is crucial for this inhibitory activity. acs.org Piperidine derivatives have also been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the regulation of blood pressure and inflammation. nih.gov These studies highlight the potential of the piperidine scaffold to be tailored for selective enzyme inhibition, offering a promising avenue for the development of targeted therapies. ontosight.ai

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The piperidine ring is a core component of several potent acetylcholinesterase inhibitors. nih.gov The basic nitrogen atom within the piperidine ring is a key feature, as it is believed to interact with the anionic subsite of the AChE active site. nih.gov

A prominent example of a piperidine-based AChE inhibitor is Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), which is a leading medication for Alzheimer's disease. lookchem.comnih.gov Extensive research has been conducted to synthesize and evaluate novel piperidine derivatives for their anti-AChE activity. lookchem.comnih.gov Structure-activity relationship (SAR) studies have revealed that modifications to both the piperidine ring and its substituents can significantly impact inhibitory potency and selectivity over the related enzyme, butyrylcholinesterase (BuChE). nih.govnih.gov For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, with one of the most potent compounds, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibiting an IC50 value of 0.56 nM for AChE. nih.gov This compound also showed a remarkable 18,000-fold selectivity for AChE over BuChE. nih.gov

Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives found that a compound with a fluorine atom at the ortho position of the benzamide (B126) ring was the most active, with an IC50 of 13 nM, demonstrating superior activity to the reference drug donepezil in that particular study. researchgate.net The carbonyl group of this compound was shown through molecular docking to form a significant hydrogen bond with tyrosine 121 in the AChE active site. researchgate.net

| Compound Name | AChE IC50 | BuChE IC50 | Selectivity (AChE/BuChE) |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 nM | 7125 nM | ~1250 |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM | >10,000 nM | >18,000 |

| N-(2-(piperidin-1-yl)ethyl)-2-fluorobenzamide | 13 nM | Not Reported | Not Reported |

| N-(2-(piperidin-1-yl)ethyl)-2-chlorobenzamide | 90 nM | Not Reported | Not Reported |

| Phenoxyethyl piperidine derivative 5c | 0.5 µM | >100 µM | >200 |

Inhibition of Key Enzymes in Disease Pathways (e.g., SphK1, IRAK4, Lck)

Piperidine derivatives have been investigated as inhibitors of various enzymes that play crucial roles in disease pathogenesis.

Sphingosine Kinase 1 (SphK1) is an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in cancer and inflammatory diseases. Several piperidine-containing compounds have been identified as potent and selective SphK1 inhibitors. nih.gov For example, a piperidine analogue, designated as Compound 82, acts as a competitive inhibitor of SphK1 with a half-maximal inhibitory concentration (IC50) of 0.02 µM. nih.gov The interaction of this compound with the enzyme is facilitated by hydrogen bonds formed between the aminoalcohol portion of the molecule and key aspartate residues in SphK1, with the piperidine ring nitrogen also playing a crucial role in this binding. nih.gov Another class of selective SphK1 inhibitors is based on a 2-piperidine thiazole (B1198619) framework. nih.gov

| Compound Class/Name | Target Enzyme | IC50 | Mechanism of Action |

| Compound 82 (Piperidine Analogue) | SphK1 | 0.02 µM | Competitive Inhibition |

| 2-Piperidine Thiazole Derivatives | SphK1 | Varies | Selective Inhibition |

| RB-005 (1-(4-octylphenethyl) piperidin-4-amine) | SphK1 | 3.6 µM | Specific Inhibition |

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for inflammatory diseases. While various classes of IRAK4 inhibitors have been reported, specific and potent inhibitors based on a simple piperidine scaffold are not extensively detailed in the reviewed literature.

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases that is essential for T-cell signaling. A family of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines has been developed as subnanomolar inhibitors of Lck. mdpi.com Although these compounds contain a piperazine (B1678402) ring, which is structurally related to piperidine, it highlights the utility of six-membered nitrogenous heterocycles in targeting this kinase.

Receptor Agonism and Antagonism (e.g., Cannabinoid Receptors, Adrenergic Alpha-Receptors)

The piperidine moiety is a common feature in ligands that interact with various G-protein coupled receptors (GPCRs).

Cannabinoid Receptors (CB1 and CB2) are key components of the endocannabinoid system and are important therapeutic targets. Piperidine and piperazine structures have been incorporated into ligands designed to interact with these receptors. For example, aminoalkylindoles containing an N-methyl-2-piperidine methyl group have been synthesized and evaluated as cannabinoid receptor ligands. nih.gov One such compound, AM2233, was identified as a highly active radioligand with Ki values of 3.4 nM and 7.6 nM for CB1 and CB2 receptors, respectively, and functions as a full agonist. nih.gov Conversely, piperazine-based derivatives have been developed as potent CB1 receptor antagonists, with some compounds exhibiting IC50 values less than 100 nM. mdpi.com

Adrenergic Alpha-Receptors are involved in the regulation of blood pressure and other physiological processes. A series of (2-cyclopropoxyphenyl)piperidine derivatives have been shown to be potent and selective antagonists of α1a- and α1d-adrenergic receptors over the α1b subtype. nih.gov The binding affinities (Ki) for the α1a receptor were in the range of 0.91 nM to 79.0 nM, and for the α1d receptor, they ranged from 2.0 nM to 57 nM. nih.gov This selectivity is considered beneficial for therapeutic applications such as the treatment of benign prostatic hyperplasia with fewer side effects. nih.gov

| Compound Class | Receptor Target | Activity | Affinity (Ki) |

| (2-cyclopropoxyphenyl)piperidine derivatives | α1a-Adrenergic Receptor | Antagonist | 0.91 - 79.0 nM |

| (2-cyclopropoxyphenyl)piperidine derivatives | α1d-Adrenergic Receptor | Antagonist | 2.0 - 57.0 nM |

| (2-cyclopropoxyphenyl)piperidine derivatives | α1b-Adrenergic Receptor | Antagonist | 107 - 839.8 nM |

Other Reported Biological Activities (e.g., Antioxidant, Cytotoxic, Analgesic, Immunosuppressive, Anesthetic)

Piperidine derivatives have demonstrated a wide range of other pharmacological effects.

Antioxidant Activity : Various piperidine-containing compounds have been synthesized and evaluated for their ability to scavenge free radicals. mdpi.comacs.org Their antioxidant potential is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay. researchgate.net The antioxidant capacity of these derivatives is highly dependent on the nature and position of substituents on the piperidine ring. acs.org For instance, one study reported a piperidine derivative with a 78% scavenging capacity at a concentration of 1000 µg/ml. researchgate.net

Cytotoxic Activity : The piperidine nucleus is present in several anticancer agents, and numerous synthetic derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. nih.gov These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. researchgate.net For example, piperine, a naturally occurring alkaloid containing a piperidine moiety, has been shown to inhibit the growth of various cancer cells, including lung and breast cancer cell lines. mdpi.com

Analgesic Activity : The piperidine ring is a fundamental structural component of many potent analgesics, including the opioid family of drugs like morphine and pethidine. nih.gov This has inspired the synthesis of numerous piperidine derivatives with the aim of discovering new pain-relieving agents. Many of these synthetic compounds have demonstrated significant analgesic effects in preclinical models, with some acting through µ-opioid receptors. nih.gov

Immunosuppressive Activity : Certain piperidine derivatives have been shown to possess immunosuppressive and anti-inflammatory properties. For example, derivatives of piperidine-2,4,6-trione and oxazine-2,4-dione with cyclohexyl and allyl substituents have been evaluated pharmacologically and found to exhibit anti-inflammatory activity.

Anesthetic Activity : The piperidine scaffold is a key feature in the chemical structure of some local anesthetics. Research into new piperidine derivatives has led to the discovery of compounds with significant local anesthetic properties. For instance, fluorinated ethynylpiperidine derivatives have been reported to exhibit pronounced and prolonged local anesthetic effects in experimental models.

Structure Activity Relationship Sar Studies for Piperidine Containing Compounds

Correlating Chemical Structure with Biological Potency and Selectivity

The biological activity of piperidine-containing compounds is intrinsically linked to their three-dimensional structure, which governs their interaction with target proteins. The piperidine (B6355638) ring itself, a six-membered nitrogen-containing heterocycle, serves as a versatile scaffold that can be readily modified to optimize binding interactions and conformational flexibility. researchgate.net The basic nitrogen atom within the piperidine ring is often a key pharmacophoric element, capable of forming ionic bonds or hydrogen bonds with biological targets, which can be crucial for receptor affinity. nih.gov

The Piperidine Scaffold: This core structure provides a rigid framework that orients the substituents in a specific spatial arrangement for optimal receptor binding.

The Nitrogen Atom: The basicity of the piperidine nitrogen is critical. Protonation at physiological pH allows for electrostatic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. nih.gov

Substituents at C2 and C6: The presence of a methyl group at the C6 position and a propan-2-one group at the C2 position significantly influences the molecule's steric and electronic properties. These substituents dictate the molecule's size, shape, and lipophilicity, which are determining factors for both target affinity and selectivity. For instance, in studies of piperidine and piperazine (B1678402) derivatives targeting sigma receptors, the nature of the cyclic amine moiety was found to be a primary driver for both affinity and selectivity between receptor subtypes (σ1 and σ2). nih.govnih.gov

The relationship between these structural components and the resulting biological effect is complex. Potency is often achieved when the molecule's shape and electronic properties are complementary to the target's binding site. Selectivity arises from subtle differences in the binding pockets of different receptors; a compound may fit perfectly into one receptor but poorly into another, leading to preferential binding. The conformational flexibility of the piperidine ring also allows it to adapt to the topology of the binding site, a property that can be fine-tuned through substitution. researchgate.net

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the piperidine ring is a cornerstone of medicinal chemistry used to fine-tune a compound's pharmacological profile. Changes to the size, lipophilicity, and electronic character of substituents can dramatically alter affinity, selectivity, and pharmacokinetic properties.

For 1-(6-Methyl-2-piperidyl)propan-2-one, hypothetical modifications at key positions would be expected to have the following impacts:

N1-Substituent: The nitrogen atom of the piperidine ring is unsubstituted in this case. Introducing substituents at this position can significantly modulate activity. For example, in a series of 4-(2-aminoethyl)piperidine derivatives, placing a methyl group on the piperidine nitrogen resulted in high σ1 receptor affinity and high selectivity over the σ2 subtype. nih.gov This suggests that N-alkylation can be a powerful tool for modulating the pharmacological profile.

C2 and C6 Substituents: The methyl and propan-2-one groups at the C2 and C6 positions are critical. Studies on 2,6-disubstituted piperidines have shown that the nature of these aryl or alkyl groups is a key determinant of activity. For instance, in a series of 2,6-diphenyl piperidines, modifying the phenyl rings with electron-withdrawing or electron-donating groups altered their antibacterial and antifungal activities. researchgate.net Changing the methyl group in this compound to a larger alkyl or an aryl group would alter the steric bulk and lipophilicity, likely impacting target binding.

The following table summarizes the general effects of substituent modifications on piperidine derivatives based on related studies.

| Position of Modification | Type of Modification | Potential Impact on Pharmacological Profile | Relevant Finding |

|---|---|---|---|

| N1 (Piperidine Nitrogen) | Addition of small alkyl groups (e.g., methyl) | Can increase receptor affinity and selectivity. | N-methyl piperidines showed high σ1 receptor affinity and selectivity. nih.gov |

| C2 / C6 | Varying aryl substituents (e.g., adding bromo group) | Can enhance specific activities like antibacterial potency. | Bromo-substituted phenyl groups at C2/C6 showed excellent antibacterial activity. researchgate.net |

| C2 / C6 | Changing alkyl to aryl groups | Alters steric bulk and lipophilicity, affecting target binding. | General SAR principle in disubstituted piperidines. eurekaselect.com |

| Side Chain | Replacing a functional group (e.g., ester to amide) | Modifies polarity, hydrogen bonding, and metabolic stability. | Bioisosteric replacement is a common strategy to improve pharmacokinetics. nih.gov |

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the pharmacological activity of chiral molecules, as biological systems, such as receptors and enzymes, are themselves chiral. nih.gov Enantiomers of a drug can exhibit significantly different potency, efficacy, and even toxicity. nih.gov The compound this compound possesses two chiral centers at positions C2 and C6 of the piperidine ring, leading to the possibility of multiple stereoisomers (diastereomers and enantiomers).

Cis Isomer: The substituents at C2 and C6 are on the same side of the piperidine ring.

Trans Isomer: The substituents at C2 and C6 are on opposite sides of the ring.

This difference in spatial arrangement directly affects how the molecule can fit into a binding pocket. One isomer might present its key interacting groups (the nitrogen atom, the ketone oxygen, the hydrophobic methyl group) in the correct orientation for optimal binding, while the other isomer cannot, leading to a significant difference in biological activity. nih.gov

Research on other chiral compounds confirms this principle. For example, in studies of substance P analogs, replacing a single L-amino acid with its D-amino acid counterpart resulted in a desirable loss of agonist activity, a key step in designing antagonists. scispace.com This highlights that even a subtle change at a single chiral center can profoundly alter the biological outcome. For this compound, it is highly probable that the cis and trans diastereomers, as well as their individual enantiomers (e.g., (2R, 6S) vs. (2S, 6R)), would exhibit distinct pharmacological profiles. The synthesis of piperidines often requires stereoselective methods to produce the desired isomer in high purity, underscoring the importance of stereochemistry in drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For piperidine derivatives, QSAR models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules. nih.gov

QSAR studies on piperidine-containing compounds typically involve several steps:

Data Set Compilation: A set of piperidine analogs with experimentally determined biological activities is gathered.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include descriptors for electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a model that correlates the descriptors with biological activity. nih.govresearchgate.net

Model Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. nih.gov

Several QSAR studies have been successfully applied to piperidine derivatives. For example, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti, achieving high determination coefficients (r²) greater than 0.85. nih.gov In another study, a 3D-QSAR technique known as Comparative Molecular Field Analysis (CoMFA) was used on piperidine-based analogs of cocaine. The CoMFA models suggested that both steric and electrostatic interactions play crucial roles in the binding of these compounds to their target. acs.org Fragment-based QSAR models have also been employed to design novel piperidine derivatives as potential inhibitors of the p53–HDM2 interaction in cancer therapy. researchgate.net

These studies demonstrate that QSAR can effectively capture the key structural features governing the activity of piperidine compounds. For this compound, a QSAR model could be developed using a series of analogs with variations in the substituents at the N1, C2, and C6 positions to predict their activity against a specific biological target. Such a model would provide valuable insights into which structural modifications are most likely to enhance potency and selectivity.

The table below summarizes various QSAR approaches used for piperidine derivatives.

| QSAR Method | Application / Target | Key Findings / Insights | Reference |

|---|---|---|---|

| OLS-MLR, SVM | Toxicity against Aedes aegypti | Models based on 2D topological descriptors showed high predictive ability (r² > 0.8). | nih.gov |

| 3D-QSAR (CoMFA) | Cocaine Analogues | Steric and electrostatic fields were identified as critical for binding affinity. | acs.org |

| Monte Carlo Optimization | Cardiotoxicity (hERG inhibition) | Models provided good predictive potential for the cardiotoxicity of piperidine derivatives. | nih.gov |

| Group-based QSAR (GQSAR) | HDM2 Inhibition (Anticancer) | A statistically sound model was developed to design and predict the activity of novel inhibitors. | researchgate.net |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

A thorough search of scholarly databases yielded no specific molecular docking studies performed on 1-(6-Methyl-2-piperidyl)propan-2-one. While molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein, no published research has applied this method to the specified compound. Consequently, there is no data available regarding its potential biological targets, binding energies, or key intermolecular interactions.

Quantum Chemical Calculations and Electronic Structure Analysis

No dedicated studies on the quantum chemical properties of this compound could be located. This type of analysis is crucial for understanding the electronic characteristics and reactivity of a molecule.

Density Functional Theory (DFT) Applications

There are no available studies that have utilized Density Functional Theory (DFT) to optimize the geometry or calculate the electronic properties of this compound. DFT is a powerful computational method for investigating the electronic structure of many-body systems.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Without DFT or other quantum chemical calculations, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

There is no published research on the conformational analysis or molecular dynamics simulations of this compound. Conformational analysis would identify the most stable three-dimensional shapes of the molecule, while molecular dynamics simulations would provide insight into its dynamic behavior and flexibility over time.

Advanced Analytical Methodologies for the Characterization and Detection of 1 6 Methyl 2 Piperidyl Propan 2 One

Chromatographic Separation Techniques

Chromatography is an indispensable tool in analytical chemistry, enabling the separation of individual components from a mixture. The choice of technique depends on the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For 1-(6-Methyl-2-piperidyl)propan-2-one, a reverse-phase HPLC (RP-HPLC) method is typically suitable. In this mode, a non-polar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

The method's primary applications are the determination of percentage purity and the quantification of the compound in bulk materials or reaction mixtures. By comparing the peak area of the analyte to that of a certified reference standard, a precise and accurate quantification can be achieved. The stability of a compound in various conditions can also be assessed using HPLC by monitoring the decrease in the main peak and the emergence of degradation products over time. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

| Column | C18 (Octadecylsilyl silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% formic acid or phosphoric acid) | The organic modifier (acetonitrile) and aqueous buffer control the retention and elution of the analyte. Acid improves peak shape for the basic piperidine (B6355638) moiety. sielc.com |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and optimal separation efficiency. |

| Column Temperature | 25-30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detector | UV-Vis Detector at ~210-220 nm | The ketone carbonyl group provides a chromophore for UV detection. A Diode Array Detector (DAD) can be used to obtain UV spectra for peak purity assessment. |

| Injection Volume | 10 µL | A small, precise volume is injected for quantitative analysis. |

| Standard | Certified Reference Material of this compound | Used for peak identification (by retention time) and for calculating the concentration and purity of the sample. |

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular structure and likely boiling point, this compound is amenable to GC analysis. This method is highly effective for evaluating purity and detecting volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the gaseous mobile phase and the liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds and wide linear range.

Table 2: Typical Gas Chromatography Parameters for Purity Analysis

| Parameter | Specification | Purpose |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of compounds. google.comswgdrug.org |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) | The mobile phase that transports the analyte through the column. swgdrug.org |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp 100 °C, ramp at 10-15 °C/min to 280 °C, hold for 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. ijpsr.info |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for quantitative analysis of organic analytes. |

| Detector Temperature | 280-300 °C | Prevents condensation of the eluted compounds. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. analyticaltoxicology.com Its primary role in the context of this compound is to monitor the progress of a chemical reaction. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, an analyst can visually track the consumption of reactants and the formation of the product. rsc.org

The technique involves spotting the sample on a plate coated with a stationary phase (commonly silica gel). The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action, separating the components of the mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase. thieme.de

Table 3: Representative TLC System for Reaction Monitoring

| Parameter | Specification | Purpose |

| Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent that separates compounds based on polarity. The F254 indicator allows for visualization under UV light. researchgate.net |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) | A solvent system of varying polarity. The ratio is optimized to achieve good separation between reactants and products (Rf values ideally between 0.2 and 0.8). |

| Sample Application | Capillary spotter | To apply small, concentrated spots of starting material, co-spot (starting material + reaction mixture), and reaction mixture on the baseline. |

| Visualization | 1. UV light at 254 nm2. Potassium permanganate (B83412) or iodine stain | UV light reveals UV-active spots. Staining agents are used for compounds that are not UV-active, reacting chemically to produce a colored spot. |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry (MS). These methods are the gold standard for structural elucidation and trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS couples a gas chromatograph with a mass spectrometer. As components elute from the GC column, they enter the MS ion source where they are fragmented into characteristic, charged ions. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. ijpsr.info For a piperidine alkaloid structure, characteristic fragments can be observed, aiding in the confirmation of the molecular structure. researchgate.netscholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS links an HPLC system to a mass spectrometer. This technique is highly versatile and can analyze a broader range of compounds than GC-MS, including those that are non-volatile or thermally labile. researchgate.net Modern ionization techniques like Electrospray Ionization (ESI) allow for the gentle ionization of the analyte as it elutes from the LC column, often yielding an ion corresponding to the protonated molecule [M+H]+. scielo.br Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity by isolating the parent ion and fragmenting it to produce specific product ions, making it an exceptionally powerful tool for quantitative analysis in complex matrices and for detailed structural studies. tmc.edu

Table 4: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Primary Application | Key Advantages |

| GC-MS | Separates volatile compounds (GC) followed by mass-based detection and identification (MS). | Definitive identification of the main compound and volatile impurities. | Provides a unique mass spectrum for structural confirmation. High resolution separation. Extensive spectral libraries available. |

| LC-MS/MS | Separates compounds in the liquid phase (LC) followed by mass analysis (MS) and fragmentation (MS/MS). | Highly sensitive and selective quantification. Structural elucidation of the compound and its metabolites or degradation products. | Applicable to a wide range of compounds. Exceptional sensitivity and selectivity. Provides molecular weight and structural information. nih.gov |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 1-(6-Methyl-2-piperidyl)propan-2-one

The research landscape is dominated by broader investigations into the piperidine (B6355638) scaffold, which is a crucial heterocyclic motif in medicinal chemistry and drug discovery. nih.govnih.gov Piperidine derivatives are integral to numerous classes of pharmaceuticals and natural alkaloids. nih.govmdpi.comresearchgate.net The existing literature extensively covers general synthetic methodologies for creating substituted piperidines, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and various metal-catalyzed reactions. nih.govmdpi.com While these methods provide a theoretical framework for synthesizing this compound, specific adaptations and optimizations for this compound have not been published. Consequently, the compound is primarily understood as a structural entity rather than a functionally characterized molecule.

Unaddressed Research Questions and Emerging Areas

Given the sparse data available for this compound, the field is open to fundamental exploration. Numerous research questions remain unaddressed, presenting significant opportunities for investigation.

Stereoselective Synthesis and Structural Elucidation: The compound possesses two chiral centers, leading to the possibility of four stereoisomers ((2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R)). A primary unaddressed question is the development of stereoselective synthetic routes to isolate each isomer. Future research could focus on asymmetric synthesis or chiral separation techniques to understand how the stereochemistry of the methyl and propanone substituents influences the molecule's conformation and potential biological interactions.

Pharmacological Profiling: The piperidine nucleus is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), among others. A critical area for future research is the comprehensive biological screening of this compound. Its structural similarity to known bioactive molecules suggests potential interactions with various receptors, enzymes, or ion channels. High-throughput screening could reveal currently unknown pharmacological activities.

Chemical Reactivity and Derivatization: The ketone functional group offers a reactive site for a wide array of chemical modifications. Research into the derivatization of the propanone side chain could yield a library of novel compounds. Exploring reactions such as reductive amination, aldol (B89426) condensation, or the formation of hydrazones could lead to new chemical entities with potentially enhanced biological activities.

The table below outlines key areas for future fundamental research.

Interactive Data Table: Unaddressed Research Questions| Research Area | Key Unaddressed Questions | Potential Scientific Impact |

|---|---|---|

| Stereoselective Synthesis | How can each of the four stereoisomers be synthesized and isolated in high purity? | Enables detailed structure-activity relationship (SAR) studies and investigation of stereospecific biological effects. |

| Biological Screening | Does the compound exhibit any significant activity against key biological targets (e.g., GPCRs, kinases, ion channels)? | Could lead to the discovery of a novel chemical probe or a starting point for a new therapeutic agent. |

| Chemical Derivatization | What novel compounds can be generated by modifying the ketone and amine functionalities? | Expands the chemical space around the piperidine scaffold, creating a library for further screening and development. |

| Metabolic Stability | What are the primary metabolic pathways for this compound in vitro and in vivo? | Provides crucial data for assessing its drug-likeness and potential for further development as a therapeutic agent. |

Potential for Translational Research and Future Applications in Chemical Biology

While foundational knowledge is lacking, the structural attributes of this compound suggest several avenues for translational research, particularly within chemical biology and drug discovery.

Fragment-Based Drug Discovery (FBDD): The molecule's relatively small size and possession of the privileged piperidine scaffold make it an ideal candidate for fragment-based screening. In FBDD, small molecules are screened for weak but efficient binding to biological targets. If this compound shows even modest affinity for a protein of interest, it could serve as a starting point for the development of more potent and selective inhibitors or modulators through iterative chemical synthesis.

Development of Chemical Probes: Should initial screenings reveal a specific biological activity, the compound could be optimized into a chemical probe. Chemical probes are essential tools in chemical biology for dissecting complex biological pathways. The ketone handle provides a convenient point for attaching reporter tags, such as fluorophores or biotin, allowing for visualization and isolation of its cellular targets.

Scaffold for Combinatorial Chemistry: The piperidine core of this compound can be used as a versatile scaffold to generate large combinatorial libraries. researchgate.net By systematically altering the substituents at the nitrogen and the carbon bearing the ketone, researchers can create a diverse set of molecules for high-throughput screening against a wide range of diseases, from infectious diseases to cancer. researchgate.netnih.gov The growing emphasis on green chemistry in pharmaceutical manufacturing could also guide the development of sustainable and efficient methods for synthesizing these libraries. researchandmarkets.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.